6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
6,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-7-3-8(2)12-9(4-7)5-10-6-11(14(16)17)18-13(10)15-12/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSGUMDGPPOZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C3C=C(SC3=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220506 | |
| Record name | 6,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462066-84-8 | |
| Record name | 6,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462066-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid typically involves the construction of the thienoquinoline core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with 2-chloro-3,5-dimethylbenzoic acid in the presence of a base can lead to the formation of the desired thienoquinoline structure .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted thienoquinoline derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that derivatives of thienoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving polycarbo-substituted alkyl thieno[3,2-c]quinoline-2-carboxylates have shown promising results in inhibiting the growth of human breast cancer cells (MCF-7) in a dose-dependent manner. The compounds were evaluated using the MTT assay, revealing effective LC50 values comparable to established anticancer drugs like nocodazole .
Mechanism of Action
The anticancer properties of these compounds are attributed to their ability to induce apoptosis and inhibit cell proliferation. The structure-activity relationship (SAR) analysis indicates that modifications on the thienoquinoline scaffold can enhance biological activity. For example, the presence of electron-withdrawing groups improves interaction with cellular targets involved in cancer progression .
Antimalarial Research
Oxidative Stress Modulation
6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid has been studied for its effects on oxidative stress in Plasmodium berghei-infected erythrocytes. The compound demonstrated a protective effect by modulating antioxidant enzyme activities such as superoxide dismutase and catalase. In vitro studies indicated that it reduced lipid peroxidation and improved the oxidative status of infected cells, leading to decreased hemolysis caused by malaria infection .
In Vivo Efficacy
In murine models of malaria, this compound significantly reduced parasitemia levels and increased survival rates among infected mice. The findings suggest that 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid may serve as a potent antimalarial agent by enhancing the host's antioxidant defenses against oxidative damage caused by the parasite .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Anticancer Activity | Inhibits growth of cancer cell lines (e.g., MCF-7); induces apoptosis; structure-activity relationship studies indicate enhanced activity with specific modifications. |
| Antimalarial Research | Modulates oxidative stress; protects against hemolysis in Plasmodium-infected erythrocytes; demonstrated efficacy in murine models. |
| Anti-inflammatory | Potential as an inhibitor of NF-kB-mediated inflammatory pathways; may treat autoimmune diseases. |
| Cosmetic Formulations | Possible use as an antioxidant agent in skincare products; enhances skin health by reducing oxidative stress. |
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Findings
Substituent Position and Bioactivity: Methyl vs. Bromo Groups: Methyl substituents (e.g., 5,8-dimethyl in TQCA) enhance antimalarial activity by improving membrane permeability, while bromo substituents (e.g., 6,8-dibromo) increase cytotoxicity in cancer cells via halogen bonding . Carboxylic Acid Position: The 2-carboxylic acid group in thieno[2,3-b]quinolines enhances antimalarial specificity by mimicking natural substrates in hemoglobin degradation pathways .
Ring Fusion Orientation: Thieno[2,3-b]quinolines (e.g., TQCA) exhibit stronger antimalarial activity compared to thieno[3,2-c]quinolines, likely due to better alignment with Plasmodium enzymatic pockets . Thieno[3,2-c] derivatives show superior anticancer activity, attributed to their increased planarity and ability to intercalate DNA .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., for TQCA) reduces reaction times (<1 hour) and improves yields (70–85%) compared to traditional thermal methods (24 hours, 50–60% yields) .
Physicochemical Properties: Solubility: Methoxy and amino substituents (e.g., in 3-amino-7-methoxy analogs) improve aqueous solubility, whereas methyl groups increase lipophilicity . Stability: Brominated derivatives (e.g., 6,8-dibromo) exhibit higher thermal stability due to stronger C–Br bonds .
Biological Activity
6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article provides a detailed overview of the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid features a thienoquinoline core with two methyl groups at the 6 and 8 positions. The presence of these methyl groups can influence the compound's reactivity and biological activity.
Synthesis Methods
The synthesis of 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid typically involves cyclization reactions using precursors like 2-aminothiophenol and 2-chloro-3,5-dimethylbenzoic acid. The reaction conditions can vary between acidic and basic environments to optimize yield and purity.
Common Synthetic Route:
- Reagents :
- 2-Aminothiophenol
- 2-Chloro-3,5-dimethylbenzoic acid
- Base (e.g., sodium hydroxide)
- Reaction Conditions :
- Heating under reflux in an appropriate solvent (e.g., DMF or ethanol).
Anticancer Activity
Research indicates that compounds related to thienoquinolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thieno[3,2-c]quinoline-2-carboxylic acid demonstrate potent anticancer activity against human breast adenocarcinoma (MCF-7) cells.
| Compound | LC50 (µg/mL) | Comparison to Nocodazole |
|---|---|---|
| Compound 1 | 0.094 | More cytotoxic |
| Compound 2 | 0.167 | Comparable |
| Nocodazole | 0.171 | Reference drug |
The above table summarizes the cytotoxicity of selected compounds compared to nocodazole, a standard anticancer agent .
Antimicrobial Activity
6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid has also been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism is believed to involve the inhibition of key enzymes necessary for bacterial survival.
The precise mechanism of action for 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is not fully elucidated; however, it is hypothesized to interact with multiple molecular targets within cells:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in DNA replication or metabolic pathways.
- Oxidative Stress Modulation : It has been shown to influence antioxidant enzyme activities in infected cells, suggesting a role in mitigating oxidative stress .
Case Studies
- Antimalarial Activity : A study involving Plasmodium berghei-infected mice demonstrated that this compound significantly reduced parasitemia levels and increased survival rates compared to controls. The compound's ability to enhance antioxidant defenses was noted as a key factor in its efficacy against malaria .
- Cytotoxicity Studies : In a comparative analysis using the xCELLigence Real Time Cell Analysis system, several derivatives exhibited dose-dependent inhibition of cancer cell growth. The findings support the potential use of thienoquinoline derivatives as lead compounds in cancer therapy .
Q & A
Q. Table 1: Activity Comparison of Structural Analogs
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
- Enzyme Inhibition Assays : Fluorescence-based or colorimetric kits (e.g., kinase or protease assays) .
- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK293) to assess safety margins .
- Antimicrobial Testing : Broth microdilution for MIC determination against Gram+/− bacteria .
Advanced: How can researchers optimize solubility without compromising activity?
Answer:
- Prodrug Design : Convert carboxylic acid to esters (e.g., ethyl ester) for improved absorption, with hydrolysis in vivo .
- Co-crystallization : Use co-solvents (e.g., PEGs) or co-formers (e.g., cyclodextrins) to enhance aqueous solubility .
- Salt Formation : Sodium or potassium salts of the carboxylic acid moiety .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Reagent Compatibility : Replace toxic solvents (e.g., diphenyl ether) with greener alternatives (e.g., DMSO/water mixtures) .
- Process Control : Monitor exotherms during cyclization to prevent decomposition .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents and heavy metals .
Basic: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to target proteins in live cells .
- Knockout Models : Use CRISPR/Cas9 to delete target genes and assess activity loss .
- Fluorescent Probes : Tag the compound with fluorophores (e.g., BODIPY) for localization studies .
Advanced: What computational and experimental methods integrate best for SAR studies?
Answer:
- Fragment-Based Design : Combine X-ray crystallography of ligand-bound targets with docking simulations .
- Parallel Synthesis : Generate derivatives with systematic substituent variations (e.g., methyl, fluoro, methoxy) .
- Machine Learning : Train models on datasets from PubChem or ChEMBL to predict novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
